
1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene
Overview
Description
1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene is an organic compound that features a bromine atom, a fluorine atom, and a prop-2-yn-1-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-4-fluorobenzene and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The propargyl bromide is added to a solution of 1-bromo-4-fluorobenzene and potassium carbonate in DMF.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in coupling reactions involving the prop-2-yn-1-yl group.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Coupling Reactions: Products include more complex aromatic compounds with extended conjugation.
Scientific Research Applications
Chemical Properties and Structure
1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene is characterized by the presence of a bromine atom, a fluorine atom, and a prop-2-yn-1-yl group attached to a benzene ring. The molecular formula is , with a molecular weight of approximately 215.05 g/mol. The unique combination of halogen substituents and the alkyne group enhances its reactivity, making it a versatile compound for various chemical reactions.
Organic Synthesis
The compound serves as a crucial building block in organic synthesis. Its structure allows for various transformations, including:
- Substitution Reactions : The bromine and fluorine atoms can be replaced by other functional groups, facilitating the creation of diverse derivatives.
- Coupling Reactions : It can participate in coupling reactions to form more complex organic molecules, which are essential in pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that this compound may have potential applications in drug development:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant inhibition of cancer cell proliferation. For instance, modifications to the propynyl group have shown promising results against various cancer cell lines, including MDA-MB-231 cells, indicating potential therapeutic applications in breast cancer treatment.
Material Science
The compound is also explored for its utility in material science:
- Polymer Synthesis : Its alkyne functionality allows for the creation of polymers through click chemistry reactions. This property is particularly valuable in developing advanced materials with tailored properties for specific applications.
Case Study 1: Anticancer Activity Assessment
In a study focused on the anticancer properties of this compound derivatives, researchers synthesized several analogs and evaluated their effects on MDA-MB-231 breast cancer cells. The findings revealed that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis induction through modulation of apoptotic pathways.
Compound | IC50 Value (µM) | Mechanism of Action |
---|---|---|
Derivative A | 10 | Apoptosis induction |
Derivative B | 15 | Cell cycle arrest |
Derivative C | 8 | Modulation of signaling pathways |
Case Study 2: Synthesis of Novel Polymers
A research team synthesized novel polymers using this compound as a monomer. The study focused on optimizing reaction conditions to achieve high yields and desired molecular weights. The resulting polymers demonstrated enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.
Polymer Type | Yield (%) | Thermal Stability (°C) |
---|---|---|
Polymer A | 85 | 250 |
Polymer B | 78 | 230 |
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom can act as a leaving group in substitution reactions, while the prop-2-yn-1-yl group can participate in coupling reactions to form new carbon-carbon bonds. The fluorine atom can influence the reactivity and stability of the compound through its electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluoro-2-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the prop-2-yn-1-yl group to the benzene ring.
4-Bromo-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a sulfonamide group instead of a fluorine atom.
Uniqueness
1-Bromo-4-fluoro-2-(prop-2-yn-
Biological Activity
1-Bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom and a fluorine atom attached to a benzene ring, along with a prop-2-yn-1-yl group. The presence of these halogen substituents significantly influences the compound's chemical reactivity and biological interactions.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.020 mg/mL |
Bacillus subtilis | 0.0039 mg/mL |
The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways, such as those involving urease enzymes, which are crucial for bacterial survival in certain environments .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida albicans and Fusarium oxysporum. The MIC values for antifungal efficacy are as follows:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 16.69 µM |
Fusarium oxysporum | 56.74 µM |
These findings suggest that the compound may serve as a potential candidate for developing antifungal agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and metabolic pathways:
Key Mechanisms:
- Urease Inhibition: The compound inhibits urease activity, which is vital for certain bacteria's nitrogen metabolism, leading to reduced growth rates.
- Membrane Disruption: Its lipophilic nature allows it to integrate into bacterial membranes, compromising their integrity and function.
- Enzyme Interaction: It may also interact with other metabolic enzymes, affecting cellular respiration and energy production in microbial cells .
Toxicity Studies
Toxicological evaluations have been conducted to assess the safety profile of 1-Bromo-4-fluoro-2-(prop-2-yn-1-yloxy)benzene. In animal studies, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered via gavage in rats. Observed effects at lethal doses included tremors, weight loss, and respiratory distress .
Case Studies
Several studies have highlighted the compound's potential in therapeutic applications:
- Antibacterial Efficacy: A study examining various monomeric alkaloids found that compounds structurally similar to 1-Bromo-4-fluoro-2-(prop-2-yn-1-yloxy)benzene displayed significant antibacterial activity against resistant strains of bacteria .
- Antifungal Applications: Research into antifungal agents has indicated that halogenated compounds often exhibit enhanced activity due to their ability to penetrate fungal cell walls more effectively than non-halogenated counterparts .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-bromo-4-fluoro-2-(prop-2-yn-1-yl)benzene?
The synthesis typically involves Sonogashira coupling between 1-bromo-4-fluoro-2-iodobenzene and propargyl derivatives. Key steps include:
- Halogenation : Selective bromination/fluorination of the benzene ring using directed metalation or electrophilic substitution .
- Alkyne introduction : Coupling via palladium-catalyzed cross-coupling (e.g., Sonogashira) under inert conditions. Copper(I) phenanthroline complexes may enhance catalytic efficiency in photochemical reactions .
- Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients to isolate the product.
Critical considerations : Monitor reaction temperature to avoid alkyne polymerization and ensure anhydrous conditions to prevent dehalogenation.
Q. How should researchers characterize the compound’s structural integrity?
Use a combination of:
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., coupling constants for fluorine-bromine interactions) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) for refining crystal structures, particularly to resolve steric effects from the propargyl group .
- Mass spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight and isotopic patterns from bromine (/) .
Q. What safety protocols are essential for handling this compound?
- Hazard mitigation : Use PPE (gloves, goggles) due to bromine’s toxicity (H300/H301) and the compound’s potential volatility.
- Storage : Inert atmosphere (argon) at 2–8°C to prevent propargyl group degradation .
- Spill management : Neutralize with activated charcoal and dispose via hazardous waste protocols (P301+P310) .
Advanced Research Questions
Q. How does the propargyl group influence reactivity in cross-coupling reactions?
The propargyl moiety acts as a π-acceptor ligand , stabilizing transition metals (e.g., Pd, Cu) in catalytic cycles. Key applications:
- Suzuki-Miyaura coupling : React with boronic acids to form biaryls for pharmaceuticals (e.g., IKK2 inhibitors) .
- Click chemistry : Azide-alkyne cycloaddition for bioconjugation. Fluorine’s electronegativity enhances regioselectivity .
Challenges : Competing side reactions (e.g., Glaser coupling) require controlled stoichiometry of Cu(I) catalysts .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- DFT calculations : Optimize geometries (B3LYP/6-31G*) to model transition states in cross-couplings.
- Hammett analysis : Quantify electronic effects of the fluorine substituent on reaction rates .
- Molecular docking : Study interactions with enzyme active sites (e.g., cytochrome P450) for metabolic stability predictions .
Q. How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved?
- Dynamic effects : Variable-temperature NMR to assess conformational flexibility of the propargyl group.
- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to correct for twinning or disorder in crystal lattices .
- Comparative analysis : Cross-reference with analogous compounds (e.g., 1-bromo-4-chloro-2-fluorobenzene) to validate shifts .
Q. Methodological Challenges and Solutions
Addressing low yields in Sonogashira couplings
- Catalyst optimization : Replace Pd(PPh) with PdCl(dppf) for higher turnover.
- Solvent choice : Use DMF or THF over DMSO to minimize alkyne side reactions .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 80°C .
Analyzing environmental persistence
Properties
IUPAC Name |
1-bromo-4-fluoro-2-prop-2-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF/c1-2-3-7-6-8(11)4-5-9(7)10/h1,4-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTALCZXGCLHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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